A-943931
Description
Overview of Histamine (B1213489) Receptor Subtypes (H1R, H2R, H3R, H4R) in Mammalian Physiology
The four histamine receptor subtypes exhibit distinct tissue distribution and signaling pathways, leading to a diverse range of physiological effects.
H1 Receptor (H1R): Primarily associated with allergic reactions, H1Rs are widely expressed in smooth muscle, endothelial cells, and the central nervous system. Their activation leads to responses like vasodilation, increased vascular permeability, and bronchoconstriction.
H2 Receptor (H2R): Famously known for its role in regulating gastric acid secretion, H2Rs are abundant in parietal cells of the stomach. They also play a role in regulating heart rate and vascular tone.
H3 Receptor (H3R): Predominantly found in the central nervous system, H3Rs act as presynaptic autoreceptors, inhibiting the synthesis and release of histamine and other neurotransmitters. This makes them a target for neurological and cognitive disorders.
H4 Receptor (H4R): The most recently identified subtype, the H4R is primarily expressed on cells of the immune system, including mast cells, eosinophils, T cells, and dendritic cells. vu.nl This specific expression pattern has positioned the H4R as a key player in immune and inflammatory responses.
Functional Significance of the Histamine H4 Receptor (H4R) in Immune and Inflammatory Processes
The preferential expression of H4R on immune cells underscores its critical role in modulating inflammatory pathways.
H4R Distribution and Expression Patterns in Various Tissues and Cell Types
The H4R is predominantly found in hematopoietic tissues, with high expression levels in the bone marrow and spleen. On a cellular level, it is expressed by:
Mast cells: Key initiators of allergic and inflammatory responses.
Eosinophils: White blood cells involved in allergic reactions and parasitic infections.
Basophils: Another type of granulocyte involved in inflammatory reactions.
T lymphocytes: Orchestrators of the adaptive immune response. vu.nl
Dendritic cells: Antigen-presenting cells that initiate T-cell responses.
Microglia: The primary immune cells of the central nervous system. apexbt.com
Role of H4R in Mediating Cellular Responses within Immunological Contexts
Activation of the H4R triggers a cascade of cellular events that contribute to the inflammatory response. These include:
Chemotaxis: The H4R mediates the directed migration of immune cells, such as eosinophils and mast cells, to sites of inflammation. nih.gov
Cytokine and Chemokine Release: H4R activation can modulate the release of various inflammatory mediators. For instance, in microglia, histamine-induced release of TNF-α and IL-6 can be partially blocked by H4R antagonists. apexbt.com
Cellular Shape Change: In bone marrow-derived mast cells, histamine induces a shape change that is inhibited by H4R antagonists. apexbt.com
Calcium Mobilization: Histamine can induce an increase in intracellular calcium in mast cells and eosinophils, a response that can be blocked by H4R antagonists. nih.gov
Rationale for H4R Antagonism as a Therapeutic Strategy
Given the pivotal role of the H4R in orchestrating immune and inflammatory responses, blocking its activity presents a promising therapeutic approach for a variety of conditions. H4R antagonists have shown potential in preclinical models of:
Inflammation: H4R antagonists have demonstrated anti-inflammatory effects in various animal models. nih.gov
Pain: The H4R is implicated in pain signaling, and antagonists have shown efficacy in models of inflammatory and neuropathic pain. nih.govnih.gov
Pruritus (Itch): The H4R plays a significant role in mediating itch, and H4R antagonists have been shown to reduce scratching in animal models. vu.nlnih.gov
Allergic Rhinitis and Asthma: By modulating the immune response, H4R antagonists show potential in treating allergic airway diseases. vu.nlnih.gov
Historical Development and Positioning of A-943931 within the Landscape of H4R Ligand Discovery
The quest for selective H4R ligands has been a major focus of medicinal chemistry. Early H4R antagonists, such as thioperamide, also exhibited activity at the H3R. The development of JNJ-7777120 marked a significant step forward as the first potent and selective H4R antagonist, becoming a crucial tool for understanding the receptor's function. researchgate.netnih.gov
This compound, developed by Abbott Laboratories, represents a further advancement in the field. patsnap.com It is a potent and selective H4R antagonist belonging to a structural class of rotationally restricted 2,4-diaminopyrimidines. patsnap.com this compound combines high potency and selectivity with favorable pharmacokinetic properties, making it an excellent tool compound for probing H4R pharmacology in both in vitro and in vivo settings. patsnap.comnih.gov
Detailed Research Findings for this compound
This compound has been extensively characterized in a variety of preclinical studies, demonstrating its potent and selective antagonism of the H4 receptor across multiple species.
In Vitro Pharmacology
This compound exhibits high binding affinity for the H4 receptor and potent functional antagonism in cellular assays.
| Parameter | Species | Value |
| Binding Affinity (Ki) | Human | 5 nM apexbt.com |
| Rat | 4 nM apexbt.com | |
| Functional Antagonism (Kb) | Human | < 5.7 nM patsnap.com |
| Mouse | 6 nM apexbt.com | |
| Rat | < 5.7 nM patsnap.com | |
| Functional Antagonism (pKb) | Human | 8.24 vu.nl |
| Mouse | 8.24 vu.nl | |
| Rat | 8.00 vu.nl |
This compound demonstrates high selectivity for the H4R, with over 190-fold greater affinity for H4R compared to other histamine receptor subtypes. patsnap.comvu.nl
In cellular assays, this compound has been shown to inhibit various histamine-induced responses:
Inhibition of ALDH2 Activity: In HMC-1 cells, 300 nM of this compound inhibited the H4R-induced increase in ALDH2 activity. apexbt.com
Inhibition of Cytokine Release: In microglia, 10 µM of this compound partially abolished the histamine-induced release of TNF-α and IL-6. apexbt.com
Inhibition of Mast Cell Shape Change: In bone marrow-derived mast cells, this compound inhibited histamine-induced shape change with an IC50 of 0.38 µM. apexbt.com
In Vivo Pharmacology
This compound has demonstrated efficacy in various animal models of inflammation and pain.
| Model | Species | Efficacy (ED50) |
| Zymosan-Induced Peritonitis | Mouse | 34 µmol/kg (s.c.), 33 µmol/kg (i.p.) medchemexpress.com |
| Inflammatory Pain (Thermal Hyperalgesia) | Rat | 72 µmol/kg (i.p.) patsnap.commedchemexpress.com |
| Neuropathic Pain | Rat | 100 µmol/kg (i.p.) medchemexpress.com |
| Histamine-Induced Itch | Mouse | 33 µmol/kg (i.p.) apexbt.com |
This compound also exhibits good pharmacokinetic properties, including oral bioavailability. patsnap.comapexbt.comnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1027330-97-7 |
|---|---|
Molecular Formula |
C17H21N5 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
6-[(3R)-3-aminopyrrolidin-1-yl]-3,5-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaen-4-amine |
InChI |
InChI=1S/C17H21N5/c18-12-8-9-22(10-12)16-14-7-3-5-11-4-1-2-6-13(11)15(14)20-17(19)21-16/h1-2,4,6,12H,3,5,7-10,18H2,(H2,19,20,21)/t12-/m1/s1 |
InChI Key |
SDTRYHWIXVHTLM-GFCCVEGCSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CC[C@H](C4)N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=C(C1)C(=NC(=N3)N)N4CCC(C4)N |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of A 943931
Characterization of H4R Binding and Receptor Affinity
A-943931 demonstrates high affinity for the histamine (B1213489) H4 receptor across multiple species, including human, rat, and mouse. This high affinity is a key characteristic that underpins its effectiveness as an H4R antagonist. apexbt.comnih.gov
Assessment of this compound as a Potent Histamine H4 Receptor Antagonist
This compound is established as a potent histamine H4 receptor antagonist. Its pKi values are reported as 7.15 for human H4R and 8.12 for rat H4R, indicating strong binding affinity. In terms of Ki values, this compound exhibits a Ki of 5 nM for human H4R, 4 nM for rat H4R, and a Kb of 6 nM for mouse H4R. Another source reports pKi values of 4.6 nM for human H4R and 3.8 nM for rat H4R. apexbt.comrndsystems.comtocris.commedchemexpress.commedchemexpress.com
The following table summarizes the binding affinities of this compound for the H4 receptor in different species:
| Species | Affinity (Ki/Kb) | Reference |
| Human | 5 nM (Ki) | apexbt.com |
| Rat | 4 nM (Ki) | apexbt.com |
| Mouse | 6 nM (Kb) | apexbt.com |
| Human | 4.6 nM (pKi) | medchemexpress.commedchemexpress.com |
| Rat | 3.8 nM (pKi) | medchemexpress.commedchemexpress.com |
Evaluation of this compound's Selectivity Profile Across Histamine Receptor Subtypes
This compound exhibits a favorable selectivity profile across histamine receptor subtypes, demonstrating significantly higher affinity for the H4 receptor compared to H1, H2, and H3 receptors. It shows more than 640-fold selectivity over the H3 receptor and a 190-fold selectivity over α1 adrenergic receptors. Its selectivity for H4R over other histamine receptor subtypes is reported to be over 50-fold for the human H4 receptor versus human H1 and H2 receptors. nih.govnih.gov
Mechanistic Elucidation of H4R Antagonism by this compound
This compound exerts its antagonistic effects by interfering with various downstream signaling pathways typically activated by H4R agonists.
Inhibition of H4R Agonist-Mediated Signal Transduction
This compound effectively inhibits signal transduction pathways mediated by H4R agonists. For instance, in HMC-1 cells, this compound at a concentration of 300 nM inhibited the increase in ALDH2 activity induced by H4R activation. apexbt.comuclouvain.be In microglia, this compound at 10 µM partially abolished the release of TNF-α and IL-6 induced by histamine. apexbt.com It also inhibits the shape change induced by histamine in bone marrow-derived mast cells with an IC50 of 0.38 µM. apexbt.com
Modulation of Intracellular Calcium Mobilization Pathways
This compound competitively and potently antagonizes H4R agonist-mediated responses in intracellular calcium mobilization at both rat and human receptors, with Kb values ranging from 5-10 nM. ncats.io Histamine-induced increases in intracellular calcium, which are mediated by H4R, can be blocked by H4R antagonists. researchgate.netnih.govarchivesofmedicalscience.com
Impact on G Protein Coupling and Activation (e.g., [35S]GTPγS Binding)
The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. researchgate.netdiscovermednews.comsci-hub.se Activation of H4R leads to the inhibition of adenylate cyclase and a decrease in cAMP levels. discovermednews.com this compound competitively and potently antagonizes rat H4R agonist-mediated responses in [35S]GTPγS binding assays, with Kb values of 28 nM. This indicates that this compound interferes with the G protein coupling and activation process initiated by H4R agonists. ncats.io
Investigation of this compound's Interactions with Non-Histaminergic Targets
Analysis of this compound's Effect on Acid-Sensing Ion Channel 1a (ASIC1a)
This compound has been shown to inhibit Acid-Sensing Ion Channel 1a (ASIC1a). nih.govresearchgate.netguidetopharmacology.orgrndsystems.com The mechanism of this inhibition is described as a voltage-dependent pore-blocking action. nih.govresearchgate.netguidetopharmacology.orgrndsystems.com This mode of action distinguishes this compound from other known ASIC1a modulators, such as Psalmotoxin-1 (PcTx1), which inhibits ASIC1a by increasing its sensitivity to protons and shifting desensitization. researchgate.netguidetopharmacology.org
ASIC1a channels are pH-gated trimeric sodium channels that play a critical role in the nervous system. guidetopharmacology.orguniprot.org They are activated by decreases in extracellular pH, leading to transient, fast-activating, and rapidly desensitizing inward currents. guidetopharmacology.org These channels are highly sensitive to extracellular acidification and are involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and fear responses in the central nervous system, as well as nociception in the peripheral nervous system. nih.govnih.govguidetopharmacology.orgrndsystems.comuniprot.orgresearchgate.net ASIC1a can form functional homotrimeric channels and also heterotrimers with other ASIC proteins, resulting in channels with distinct properties. guidetopharmacology.orguniprot.org Beyond proton gating, ASIC1a has been found to interact with other proteins, such as PICK1, which regulates its clustering in membranes. guidetopharmacology.org Furthermore, ASIC1a has been observed to inhibit large-conductance Ca2+- and voltage-activated K+ (BK) channels and voltage-gated Kv1.3 channels. nih.govuniprot.org While the inhibitory effect of this compound on ASIC1a is established, specific quantitative data such as IC50 values for this interaction were not explicitly detailed in the provided research findings.
Exploration of Potential Off-Target Modulations and their Pharmacological Implications
Off-target modulations refer to unintended interactions of a compound with molecular targets other than its primary intended target. researchgate.net While this compound is primarily recognized as a selective H4R antagonist, its interaction with ASIC1a represents a significant non-histaminergic modulation. nih.govresearchgate.netguidetopharmacology.orgrndsystems.com
Preclinical Efficacy and Pharmacological Validation of A 943931 in Disease Models
Anti-inflammatory Efficacy in Established Animal Models
The anti-inflammatory effects of A-943931 have been demonstrated in acute inflammatory settings, primarily through its ability to modulate immune cell responses. biorxiv.orgfishersci.cainvivochem.cnscribd.comfishersci.se
This compound has shown considerable anti-inflammatory activity in models of acute inflammation, notably in zymosan-induced peritonitis in mice. In this model, this compound effectively blocked inflammation. biorxiv.orgfishersci.cainvivochem.cnscribd.comfishersci.se Research findings indicate its efficacy with half-maximal effective doses (ED50) of 34 µmol/kg when administered subcutaneously (s.c.) and 33 µmol/kg when administered intraperitoneally (i.p.). scribd.comfishersci.ca This demonstrates a potent ability to suppress acute inflammatory responses characterized by immune cell infiltration. delta-f.com
Table 1: Anti-inflammatory Efficacy of this compound in Zymosan-Induced Peritonitis
| Model | Species | Route of Administration | ED50 (µmol/kg) | Reference |
| Zymosan-induced peritonitis | Mouse | Subcutaneous (s.c.) | 34 | scribd.comfishersci.ca |
| Zymosan-induced peritonitis | Mouse | Intraperitoneal (i.p.) | 33 | scribd.comfishersci.ca |
While this compound has demonstrated general anti-inflammatory efficacy, detailed research findings specifically outlining its assessment in established chronic inflammatory disease models were not extensively provided in the reviewed literature. However, as a histamine (B1213489) H4 receptor antagonist, this compound's mechanism of action is implicated in broader inflammatory and immunomodulatory processes, suggesting a potential role in chronic conditions. fishersci.cathegoodscentscompany.com Histamine H4 receptors are expressed on various immune cells involved in inflammatory responses, and their antagonism has been shown to reduce immune cell infiltration and cytokine production in some contexts. delta-f.commdpi.com
Antinociceptive Activity in Pain Models
This compound exhibits robust antinociceptive activity across various pain models, including those representing inflammatory and neuropathic pain states. biorxiv.orgfishersci.cainvivochem.cnscribd.comfishersci.sefishersci.cathegoodscentscompany.comnih.gov
In models of inflammatory pain, this compound has shown significant efficacy. In the carrageenan-induced hyperalgesia model in rats, a standard model for acute inflammatory pain, this compound demonstrated antinociceptive effects. fishersci.camdpi.comnih.govuni-freiburg.de It effectively reduced thermal hyperalgesia with an ED50 of 72 µmol/kg (i.p.) in rats. fishersci.cadelta-f.com Furthermore, this compound efficaciously reduced acute inflammatory pains in the formalin test in rats, a model that assesses both early (direct nociceptor activation) and late (inflammatory) phases of pain. nih.govuni-freiburg.dewikipedia.orgnih.gov
Table 2: Antinociceptive Efficacy of this compound in Inflammatory Pain Models
| Model | Species | Route of Administration | ED50 (µmol/kg) | Reference |
| Carrageenan-induced thermal hyperalgesia | Rat | Intraperitoneal (i.p.) | 72 | fishersci.cadelta-f.com |
| Formalin test | Rat | Not specified | Efficacious | nih.govuni-freiburg.dewikipedia.org |
This compound has also proven effective in models of neuropathic pain, which is often characterized by persistent pain due to nerve damage. researchgate.net In the spinal nerve ligation (SNL) model in rats, a widely used model for peripheral neuropathic pain, this compound demonstrated antinociceptive efficacy. scribd.comdelta-f.commdpi.com Its effectiveness in this model was observed with an ED50 of 100 µmol/kg (i.p.). scribd.comdelta-f.com The SNL model typically induces pronounced mechanical allodynia, indicating this compound's ability to alleviate such pain.
Table 3: Antinociceptive Efficacy of this compound in Neuropathic Pain Models
| Model | Species | Route of Administration | ED50 (µmol/kg) | Reference |
| Spinal nerve ligation (neuropathic pain) | Rat | Intraperitoneal (i.p.) | 100 | scribd.comdelta-f.com |
Antipruritic Effects in Itch Models
This compound exhibits notable antipruritic effects, primarily through its antagonistic action on the histamine H4 receptor. Studies have shown that H4R antagonists, including this compound, effectively inhibit scratching behavior in diverse animal models of dermatitis. nih.gov The histamine H4 receptor plays a crucial role in mediating chronic pruritus, a symptom often associated with conditions such as atopic dermatitis. nih.gov The ability of H4R antagonists to reduce pruritus in these models suggests a significant therapeutic avenue. nih.gov
Inhibition of Induced Scratching Behavior in Animal Models
In controlled animal studies, this compound has demonstrated potent inhibition of induced scratching behavior. For instance, intraperitoneal administration of this compound at a dose of 33 µmol/kg potently inhibited itch induced by an H4R agonist in mice. apexbt.com This finding underscores its direct impact on H4R-mediated pruritic responses. Beyond specific H4R agonist-induced itch, H4R antagonists have been shown to relieve scratching in mice induced by pruritogens like substance P and haptens. nih.gov Furthermore, in various animal models of pruritus, H4R antagonists consistently reduced scratching bouts. nih.gov
The efficacy of this compound in suppressing scratching behavior is summarized in the following table:
| Model Type | Pruritogen/Inducer | Observed Effect with this compound/H4R Antagonists | Reference |
| Mouse Itch Model | H4R Agonist | Potently inhibited itch | apexbt.com |
| Mouse Dermatitis Models | Various (e.g., haptens) | Inhibited scratching behavior | nih.gov |
| Mouse Pruritus Models | Histamine | Reduced scratching response | nih.gov |
| Mouse Pruritus Models | Substance P | Relieved scratching | nih.gov |
Comparative Analysis of this compound's Efficacy with Other H4R Antagonists
This compound stands as a highly effective H4R antagonist, and its efficacy has been evaluated in comparison to other known compounds in this class, such as JNJ-7777120 and VUF-6002 (also known as JNJ-10191584). This compound exhibits high affinities for H4Rs across multiple species, with reported Ki values of 5 nM for human H4R, 4 nM for rat H4R, and a Kb of 6 nM for mouse H4R. apexbt.com Its pKi values are 7.15 at human H4R and 8.12 at rat H4R. rndsystems.com
For comparison, JNJ-7777120, another selective H4R antagonist, demonstrates a high affinity with a Ki of 4.5 nM for the human H4 receptor and is reported to be equipotent across human, mouse, and rat H4R orthologs. tocris.comscienceopen.com VUF-6002 (JNJ-10191584) is also a highly selective H4 receptor silent antagonist with a Ki of 26 nM for the human H4 receptor, showing greater than 540-fold selectivity over the H3 receptor. abcam.com
The comparative affinity data for these H4R antagonists are presented below:
| Compound | Human H4R Affinity (Ki/pKi) | Rat H4R Affinity (Ki/pKi) | Mouse H4R Affinity (Kb) | Reference |
| This compound | Ki = 5 nM / pKi = 7.15 | Ki = 4 nM / pKi = 8.12 | Kb = 6 nM | apexbt.comrndsystems.com |
| JNJ-7777120 | Ki = 4.5 nM | Equipotent | Equipotent | tocris.comscienceopen.com |
| VUF-6002 | Ki = 26 nM | Not specified | Not specified | abcam.com |
Beyond affinity, functional studies highlight the comparative efficacy of these compounds in disease models. JNJ-7777120 and VUF-6002 have shown efficacy in rat models of carrageenan-induced acute inflammation and thermal hyperalgesia. wikipedia.org Notably, JNJ-7777120 was found to be as efficacious as diclofenac, a nonsteroidal anti-inflammatory drug (NSAID), in the same model. nih.gov
In the context of pruritus, H4R antagonists, including JNJ-7777120, have been demonstrated to be superior to traditional H1 antihistamines in attenuating experimental pruritus. nih.govwikipedia.org Preclinical data further suggest that a combination of H4R and H1R antagonists may offer greater effectiveness against pruritus than H1R antagonists alone. nih.gov this compound itself has shown excellent antagonistic activity both in vivo and in vitro across multiple species, coupled with good oral bioavailability (90%) and excellent metabolic stability. apexbt.com It has also demonstrated good efficacy in rat pain models and acts as an effective anti-inflammatory agent in mice. apexbt.com
Research Methodologies and Experimental Approaches in A 943931 Studies
Computational and Medicinal Chemistry Approaches
The development and optimization of A-943931 have heavily relied on computational and medicinal chemistry strategies, providing crucial insights into its interaction with biological targets.
Structure-Activity Relationship (SAR) Studies Guiding Compound Optimization
Structure-Activity Relationship (SAR) studies have been fundamental in guiding the optimization of this compound. This compound is recognized as a potent and selective antagonist of the histamine (B1213489) H4 receptor, emerging from a novel class of rotationally constrained 2,4-diamino-5,6-disubstituted pyrimidines. delta-f.comnih.gov This compound was specifically designed to integrate the most favorable features identified within its chemical series. nih.gov The principles of SAR are integral to ligand-based drug design, establishing correlations between the chemical structure of a compound and its observed biological activity. For instance, detailed SAR investigations have been conducted on indolecarboxamides, another class of H4 receptor ligands, contributing to the broader understanding of H4R pharmacology. nih.gov
Ligand-Based Drug Design and Fragment-Based Strategies
The discovery and refinement of this compound involved the application of ligand-based drug design (LBDD) and fragment-based strategies. LBDD is a computational approach that leverages the structural and physicochemical properties of known ligands to infer characteristics of the target binding site, thereby guiding the design of new molecules with improved properties.
Fragment-based drug discovery (FBDD) has emerged as a rational and focused approach in drug lead discovery, prioritizing the quality of hits rather than sheer quantity. This strategy typically begins with small chemical entities, known as fragments (molecular weight typically 150-200), which exhibit low affinity for a selected target. These fragments are then subjected to elaborate optimization processes to enhance their binding affinity and acquire desirable drug-like properties. Key strategies within FBDD include:
Fragment Evolution : A systematic, stepwise addition of chemical functionalities to the initial fragment core, with continuous feedback on pharmacological and physicochemical properties.
Fragment Linking : Involves connecting two or more fragment hits that bind to adjacent regions of the target protein, rapidly yielding a single molecule with significantly higher binding affinity.
FBDD offers distinct advantages over traditional high-throughput screening by providing drug leads with greater ligand efficiency. The development of this compound specifically benefited from ligand-based design principles and fragment optimization techniques. delta-f.com
Application of Molecular Modeling Techniques in Ligand-Receptor Interaction Analysis
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, are indispensable tools for analyzing ligand-receptor interactions at an atomic level. These computational methods are employed to predict the preferred binding orientations and affinities between small molecules (ligands) and their macromolecular targets (receptors).
The application of molecular modeling in studies related to compounds like this compound helps in:
Identifying potential drug candidates.
Analyzing the intricate details of protein-ligand interactions.
Optimizing ligand structures to enhance their binding affinity and selectivity.
Molecular dynamics simulations, in particular, can provide dynamic insights into the binding process, clarifying binding poses and demonstrating how receptor components, such as loops, might move differently upon binding of agonists versus antagonists. This atomic-level understanding is critical for rational drug design and lead optimization.
Advanced Biological Techniques
Advanced biological techniques are crucial for understanding the cellular and molecular effects of compounds like this compound and for validating their pharmacological profiles.
Gene Expression Analysis (e.g., RT-PCR, RNA-Seq in H4R studies)
Gene expression analysis is a powerful methodology used to compare the RNA expression levels of multiple genes or across various samples, providing insights into the molecular underpinnings of phenotypic differences and aiding in biomarker discovery. Key techniques in this domain include Reverse Transcription Polymerase Chain Reaction (RT-PCR) and RNA Sequencing (RNA-Seq).
Quantitative RT-PCR (RT-qPCR) is widely regarded as the gold standard for verifying differential gene expression profiles due to its sensitivity, accuracy, and high throughput, particularly for targeted gene quantification. It is commonly used both upstream (e.g., for cDNA integrity checks) and downstream (for result verification) of Next-Generation Sequencing (NGS) workflows.
RNA-Seq, on the other hand, offers a comprehensive, genome-wide view of the transcriptome, enabling the detection of all cellular RNA species (mRNA, miRNA, tRNA, etc.), the analysis of transcript isoform diversity, and the identification of novel differentially expressed genes without prior knowledge of specific targets. While RNA-Seq is highly effective for novel discovery, RT-qPCR remains a preferred method for validating findings and for studies involving a smaller, targeted panel of transcripts, owing to its cost-effectiveness and established reliability for precise quantification.
In the context of H4R studies, including those involving antagonists like this compound, gene expression analysis techniques are instrumental in understanding the downstream cellular responses and pathway modulations induced by compound binding. Although specific direct examples of this compound being studied with RT-PCR or RNA-Seq were not detailed in the provided sources, it is a standard practice in pharmacological research to employ these techniques to investigate the impact of receptor antagonists on gene expression patterns, especially given this compound's role in inflammation and pain models. delta-f.comnih.gov
Proteomic and Metabolomic Profiling (if applied to compound effects)
Proteomic and metabolomic profiling represent advanced biological techniques that offer a holistic view of cellular states and responses, which can be applied to understand the effects of chemical compounds.
Proteomic Profiling: This involves the large-scale analysis of proteins within a biological system. It is essential for deciphering biological processes and disease mechanisms and can be effectively utilized to monitor responses to therapeutic interventions. Proteomic studies aim to identify as many peptides and proteins as possible from complex samples, such as cells, tissues, or body fluids, often employing mass spectrometry-based methods. This type of profiling can reveal how different cell populations modulate their microenvironment through protein secretion and adapt their protein expression in response to various stimuli, including drug effects.
Metabolomic Profiling: This technique focuses on the comprehensive identification and quantification of metabolites—the small molecule end products of cellular processes—present in a biological system. Metabolomic analysis is a powerful tool for identifying in vivo biochemical changes, serving as biomarkers for pathological abnormalities, and uncovering previously uncharacterized metabolic pathways. By comparing metabolomic profiles, researchers can gain new insights into the biochemical mechanisms underlying disease pathophysiology, facilitate biomarker discovery, and identify metabolites that can alter a cell's or organism's phenotype.
While the provided search results did not explicitly detail the application of proteomic or metabolomic profiling specifically for this compound, these techniques are broadly relevant for understanding the systemic and cellular impacts of pharmaceutical compounds. They could be applied to investigate how this compound, as an H4R antagonist, influences protein expression patterns or alters metabolic pathways in relevant biological models, thereby providing a deeper understanding of its mechanism of action and therapeutic effects.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 138107171 |
| Clozapine | 2818 |
| A-940894 | 45123284 |
| Clobenpropit | 2790 |
| Thioperamide | 3035905 |
| 4-Methylhistamine | 37463 |
Data Table: this compound H4 Receptor Binding and Selectivity
| Parameter | Value | Receptor/Species | Source |
| pKi (human H4 receptor) | 7.15 | Human H4R | delta-f.com |
| pKi (rat H4 receptor) | 8.12 | Rat H4R | delta-f.com |
| Selectivity for H4 | >190x over other histamine receptors | H4R | nih.gov |
| Kb (FLIPR Ca2+ flux) | < 5.7 nM | H4R (functional) | nih.gov |
Translational Perspectives and Future Directions for A 943931 Research
A-943931 as a Valuable Pharmacological Probe for H4R Biology
This compound is recognized as a potent and selective antagonist of the histamine (B1213489) H4 receptor, displaying high affinities across multiple species. Its pKi values are reported as 7.15 (human H4R) and 8.12 (rat H4R), and Ki values of 5 nM for human H4R, 4 nM for rat H4R, and Kb of 6 nM for mouse H4R further underscore its potency medchemexpress.comapexbt.comrndsystems.comadooq.com. This broad-species activity makes this compound an invaluable tool for comparative pharmacological studies of H4R across different animal models.
Beyond its high affinity, this compound exhibits remarkable selectivity for the H4R. It demonstrates over 190-fold selectivity for H4R over other histamine receptor subtypes (H1R, H2R, H3R) and significant selectivity (e.g., 190-fold over α1 adrenergic receptors and 470-fold over 5-HT1d receptors) nih.govacs.orggoogle.com. This high selectivity is crucial for accurately delineating the specific roles of H4R in complex biological systems without confounding effects from off-target interactions.
Furthermore, this compound possesses favorable pharmacokinetic (PK) properties, including good oral bioavailability (90% in mice and 37% in rats) and a reasonable half-life (1.6 hours in mice and 2.6 hours in rats), which facilitate its use in in vivo studies apexbt.comacs.orgresearchgate.net. These characteristics enable sustained H4R antagonism, making it an excellent pharmacological probe to investigate the physiological and pathophysiological functions mediated by H4R in living organisms.
Its utility as a probe has been demonstrated in various cellular and in vivo assays. For instance, this compound has been shown to inhibit histamine-induced shape change in bone marrow-derived mast cells (IC50 = 0.38 μM) and partially abolish the release of pro-inflammatory cytokines such as TNF-α and IL-6 induced by histamine in microglia at a concentration of 10 μM apexbt.com. These findings highlight its capacity to modulate H4R-mediated cellular responses, providing critical insights into H4R biology.
Table 1: this compound Binding Affinity and Selectivity
| Receptor/Target | Affinity (Ki/Kb/pKi) | Selectivity over H4R | Source |
| Human H4R | 5 nM (Ki), 7.15 (pKi) | - | apexbt.comrndsystems.comadooq.com |
| Rat H4R | 4 nM (Ki), 8.12 (pKi) | - | apexbt.comrndsystems.comadooq.com |
| Mouse H4R | 6 nM (Kb) | - | apexbt.com |
| H3R | >640-fold selectivity over H3R | nih.gov | |
| α1 Adrenergic | >190-fold selectivity over α1 | nih.gov | |
| 5-HT1d | >470-fold selectivity over 5-HT1d | nih.gov |
Implications for the Development of Novel Therapeutics Targeting H4R
The growing understanding of H4R's role in immune and inflammatory processes positions H4R antagonists like this compound as promising candidates for novel therapeutic interventions.
Potential in Addressing Unmet Medical Needs in Inflammatory and Pruritic Disorders
The histamine H4 receptor is predominantly expressed on various immune cells, including mast cells, eosinophils, neutrophils, dendritic cells, and T cells, and plays a crucial role in mediating inflammatory and pruritic responses nih.govnih.govscispace.comresearchgate.net. Conditions such as atopic dermatitis, asthma, allergic rhinitis, and chronic pruritus often involve H4R-mediated pathways nih.govscispace.comarchivesofmedicalscience.comresearchgate.netsci-hub.sehealthline.comfrontiersin.org.
This compound has demonstrated significant anti-inflammatory and antipruritic efficacy in a range of preclinical models. It potently inhibited itch induced by H4R agonists in mice at a dose of 33 μmol/kg apexbt.com. In rat models, this compound effectively reduced acute inflammatory pain induced by formalin and carrageenan, showing efficacy in mechanical and thermal hyperalgesia models apexbt.comrndsystems.comacs.org. Its anti-inflammatory activity in mice was observed with an ED50 of 37 μmol/kg, and antinociceptive efficacy in thermal hyperalgesia in rats with an ED50 of 72 μmol/kg acs.org.
These findings are particularly relevant for conditions where conventional H1R antagonists provide insufficient relief, such as chronic pruritus associated with atopic dermatitis nih.govarchivesofmedicalscience.comhealthline.com. The involvement of H4R in mediating pruritic responses in humans suggests that H4R antagonists could be effective in treating histamine-mediated pruritic conditions archivesofmedicalscience.com.
Table 2: this compound In Vivo Efficacy in Preclinical Models
| Model/Condition | Species | Efficacy/Result | Dose/ED50 | Source |
| H4R agonist-induced itch | Mice | Potently inhibited itch | 33 μmol/kg (intraperitoneal) | apexbt.com |
| Formalin-induced acute inflammatory pain | Rats | Efficaciously reduced pain | - | apexbt.com |
| Carrageenan-induced mechanical hyperalgesia | Rats | Efficaciously reduced pain | - | apexbt.com * |
| Carrageenan-induced thermal hyperalgesia | Rats | Efficacy in pain models | ED50 = 72 μmol/kg | acs.org |
| General anti-inflammatory activity | Mice | Anti-inflammatory activity | ED50 = 37 μmol/kg | acs.org |
| Zymosan-induced peritonitis inflammation | Mice | Blocks inflammation | - | rndsystems.com |
Note: While source apexbt.com mentions efficacy in carrageenan-induced models, source acs.org provides specific ED50 for thermal hyperalgesia.
Considerations for Selectivity and Polypharmacology in Drug Design
The high selectivity profile of this compound for H4R is a critical consideration in drug design. By specifically targeting H4R, the compound minimizes off-target interactions, which can lead to undesirable side effects and limit therapeutic utility google.comimrpress.com. This selectivity allows for a clearer understanding of the H4R pathway's specific contribution to disease pathology and facilitates the development of drugs with improved safety profiles.
While this compound demonstrates excellent selectivity, the concept of polypharmacology, where a single compound interacts with multiple targets, is also explored in drug design. However, for histamine receptors, developing dual H1R/H4R ligands with high affinity has proven challenging due to the significantly different binding pockets of these two receptors researchgate.net. This emphasizes the value of highly selective compounds like this compound for precise pharmacological modulation.
Synergistic Potential in Combination Therapies (e.g., with H1R Antagonists)
H1R antagonists are widely used for allergic conditions, but their effectiveness in certain chronic pruritic diseases, particularly atopic dermatitis, is often unsatisfactory nih.govarchivesofmedicalscience.com. This limitation has led to the exploration of combination therapies. Given the distinct yet complementary roles of H1R and H4R in histamine signaling and inflammatory processes, co-administration of H1R and H4R antagonists presents a promising therapeutic strategy nih.govresearchgate.netjiaci.org.
Preclinical data suggest that combining H4R and H1R antagonists can be more effective against pruritus than H1R antagonist monotherapy nih.govresearchgate.net. For instance, simultaneous application of the H4R antagonist JNJ-7777120 and the H1R antagonist cetirizine (B192768) significantly reduced scratching bouts (by up to 90%) in mouse models of allergen-mediated pruritus nih.gov. This synergistic effect is attributed to the involvement of both receptors in mediating pruritic responses, with H4R potentially contributing an additional analgesic component nih.gov. Combination therapy has also been shown to decrease serum IgE and levels of Th2 cytokines (IL-4, IL-5, IL-6) in eczematous lesions in some models, suggesting a broader anti-inflammatory benefit researchgate.net.
Emerging Research Avenues and Unexplored Applications
The understanding of H4R's diverse roles continues to expand, opening new avenues for this compound research beyond its established applications.
Investigation of this compound's Immunomodulatory Effects Beyond Acute Responses
The H4R is highly expressed on various immune cells, including mast cells, eosinophils, neutrophils, dendritic cells, monocytes, and T cells, indicating its significant involvement in immune regulation nih.govnih.govscispace.comresearchgate.net. This compound's ability to modulate immune cell function extends beyond acute inflammatory responses.
Research has shown that this compound can partially abolish the release of pro-inflammatory cytokines like TNF-α and IL-6 from histamine-stimulated microglia apexbt.com. More broadly, H4R antagonists have been implicated in reducing the production of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and IL-6, as well as IL-17A, which are key mediators in allergic asthma and other inflammatory conditions nih.gov. They also inhibit the chemotaxis and influx of immune cells to sites of inflammation nih.govnih.gov.
These findings suggest that this compound may exert broader immunomodulatory effects, influencing the adaptive immune response and potentially impacting chronic inflammatory and autoimmune disorders medchemexpress.comapexbt.comresearchgate.netnih.govscispace.comresearchgate.netresearchgate.netsci-hub.seresearchgate.net. Further investigation into this compound's long-term effects on immune cell differentiation, cytokine networks, and the resolution of chronic inflammation could reveal novel therapeutic applications beyond its immediate anti-inflammatory and antipruritic actions. Such studies are crucial for fully understanding the compound's therapeutic potential in complex immune-mediated diseases sci-hub.se.
Q & A
Q. What is the primary mechanism of action of A-943931, and how does it relate to its therapeutic potential in inflammation models?
this compound is a selective histamine H4 receptor antagonist, which inhibits H4R-mediated signaling pathways implicated in inflammatory responses. Its therapeutic potential arises from blocking histamine-induced chemotaxis of immune cells (e.g., eosinophils and mast cells), thereby reducing inflammation in preclinical models . Methodologically, researchers should validate H4R binding affinity using radioligand displacement assays (e.g., [³H]-histamine competition) and corroborate functional antagonism via cAMP or calcium flux assays .
Q. Which experimental models have validated the efficacy of this compound in preclinical studies?
this compound has demonstrated efficacy in murine models of asthma (ovalbumin-induced airway hyperresponsiveness), dermatitis (DNFB-induced skin inflammation), and neuropathic pain (chronic constriction injury models). Key metrics include reduced inflammatory cytokines (IL-4, IL-13), histopathological scoring of tissue damage, and behavioral pain assessments (e.g., von Frey filament tests) . Researchers should adhere to ARRIVE guidelines for in vivo studies to ensure reproducibility .
Q. What structural features of this compound are critical for its H4 receptor selectivity?
The compound’s selectivity is attributed to its 2-aminopyrimidine core and chlorophenyl substituents , which optimize interactions with H4R’s hydrophobic binding pocket. Computational modeling (e.g., molecular docking with H4R crystal structures) and comparative assays against H1/H2/H3 receptors are essential to confirm selectivity. Use dose-response curves (IC₅₀ values) to quantify potency differences across receptor subtypes .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for this compound in vivo studies to account for pharmacokinetic variability?
- Dose-ranging studies : Establish minimum effective dose (MED) and maximum tolerated dose (MTD) using staggered administration (e.g., 1–30 mg/kg in rodents).
- Bioavailability assays : Measure plasma concentrations via LC-MS/MS to correlate exposure with efficacy.
- Tissue distribution : Use radiolabeled this compound (e.g., [¹⁴C]-isotope) to assess penetration into target tissues (e.g., lung, skin) .
Q. What methodological challenges arise when translating this compound’s preclinical efficacy to clinical trials, and how can they be addressed?
Discrepancies between animal models and human pathophysiology (e.g., histamine receptor isoform differences) may limit translatability. Mitigation strategies include:
- Humanized H4R transgenic models to bridge species gaps.
- Biomarker-driven trials : Monitor CXCL10 or TARC levels as surrogate endpoints for H4R activity.
- Adaptive trial designs to iteratively refine dosing based on pharmacokinetic/pharmacodynamic (PK/PD) data .
Q. How should researchers resolve contradictory data in H4 receptor binding assays involving this compound?
Contradictions may stem from assay conditions (e.g., membrane preparation methods, GTPγS concentrations). To address this:
- Perform orthogonal assays (e.g., β-arrestin recruitment vs. cAMP inhibition) to confirm functional antagonism.
- Standardize protocols using reference antagonists (e.g., JNJ-39758979) as internal controls.
- Apply statistical rigor (e.g., Bland-Altman analysis) to assess inter-laboratory variability .
Q. What experimental frameworks are recommended for studying this compound’s off-target effects in complex biological systems?
- Broad-panel screening : Use Eurofins’ CEREP or similar platforms to test against 100+ GPCRs, kinases, and ion channels.
- Transcriptomic profiling : RNA-seq of treated tissues to identify unexpected pathway modulation.
- CRISPR-Cas9 H4R knockout models to isolate compound-specific effects from receptor-mediated responses .
Q. How can researchers ensure methodological rigor when replicating this compound studies across independent labs?
- Detailed protocols : Publish step-by-step methodologies, including buffer compositions (e.g., Tris-HCl vs. HEPES pH adjustments) and equipment specifications.
- Open data sharing : Deposit raw datasets (e.g., dose-response curves, histology images) in repositories like Figshare or Zenodo.
- Collaborative validation : Conduct multi-center studies with harmonized SOPs, as recommended by the NIH Rigor and Reproducibility guidelines .
Methodological Standards and Best Practices
- Data analysis : Use Prism (GraphPad) for nonlinear regression modeling of binding/functional assays. Apply false-discovery rate (FDR) corrections for omics datasets .
- Ethical compliance : Adhere to ARRIVE 2.0 guidelines for animal studies and obtain IRB approval for human tissue use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
